

Physical and chemical properties of 3,5-Dihydroxyacetophenone

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Compound of Interest

Compound Name: 3,5-Dihydroxyacetophenone

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An In-depth Technical Guide to 3,5-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.^{[1][2]} Its dihydroxy substitution pattern makes it a subject of interest for its potential biological activities, including antioxidant, antimicrobial, and antitumor effects.^{[3][4]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Physical and Chemical Properties

3,5-Dihydroxyacetophenone is typically a white to off-white or light yellow crystalline powder.^{[1][5]} It is sparingly soluble in water but shows solubility in organic solvents such as ethanol, acetone, DMSO, and methanol.^{[6][7]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₈ O ₃	[3][8]
Molecular Weight	152.15 g/mol	[3][8]
Melting Point	145-146 °C	
Boiling Point	316.75 °C (estimated)	
Appearance	White to light yellow crystal powder	[5]
Solubility	Practically insoluble in water; Soluble in ethanol; Slightly soluble in acetone, DMSO, and methanol.	[6][7]
pKa	8.63 ± 0.10 (Predicted)	
LogP	1.019 (estimated)	
CAS Number	51863-60-6	[8]

Spectral Data

The structural elucidation of **3,5-Dihydroxyacetophenone** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

A ¹H NMR spectrum of **3,5-Dihydroxyacetophenone** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[6] Another spectrum in deuterated chloroform (CDCl₃) at 500 MHz showed the following chemical shifts (δ) in ppm: 2.55 (s, 3H), 6.56 (t, J = 2.5 Hz, 1H), 6.99 (d, J = 2.5 Hz, 2H).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum for **3,5-Dihydroxyacetophenone** is available and confirms its structure.[9]

Mass Spectrometry

The mass spectrum of acetophenone, the parent compound, shows a molecular ion peak at $m/z=120$.^[10] The base peak is typically at $m/z=105$, corresponding to the loss of a methyl group to form the benzoyl cation.^[10] A further fragmentation with the loss of carbon monoxide results in a peak at $m/z=77$, corresponding to the phenyl cation.^[10] For **3,5-**

Dihydroxyacetophenone (molecular weight 152.15), the fragmentation pattern is expected to be influenced by the hydroxyl groups. The molecular ion peak would be at $m/z=152$. The loss of a methyl group would lead to a fragment at $m/z=137$.^[11]

Experimental Protocols

Synthesis of 3,5-Dihydroxyacetophenone

Two primary methods for the synthesis of **3,5-Dihydroxyacetophenone** are detailed below.

Method 1: Demethylation of 3,5-Dimethoxyacetophenone

This method involves the cleavage of the methyl ether groups of 3,5-dimethoxyacetophenone using a demethylating agent like aluminum chloride in a suitable solvent.^[5]

- Materials:
 - 3,5-Dimethoxyacetophenone
 - Anhydrous aluminum chloride ($AlCl_3$)
 - Chlorobenzene (refluxing)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxyacetophenone and chlorobenzene.
 - Carefully add anhydrous aluminum chloride to the mixture.
 - Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and carefully quench it with ice-cold dilute hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **3,5-Dihydroxyacetophenone**.

Method 2: Synthesis from 3,5-Dihydroxybenzoic Acid

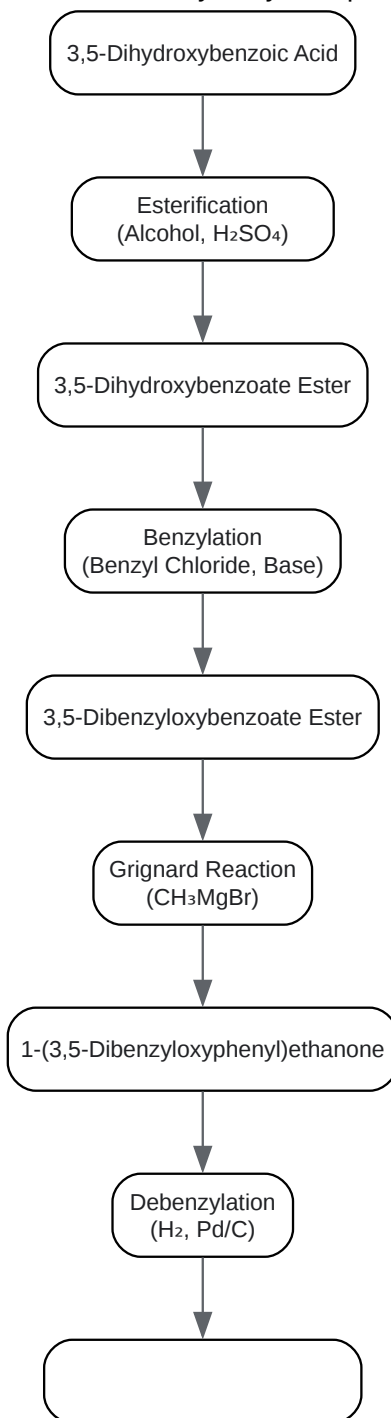
This multi-step synthesis involves the conversion of 3,5-dihydroxybenzoic acid to the final product. The process includes esterification, protection of the hydroxyl groups (e.g., benzylation), reaction with a Grignard reagent, and subsequent deprotection.

- Materials:
 - 3,5-Dihydroxybenzoic acid
 - Low-molecular-weight alcohol (e.g., ethanol)
 - Concentrated sulfuric acid
 - Benzyl chloride
 - Base (e.g., potassium carbonate)
 - Grignard reagent (e.g., methylmagnesium bromide)
 - Palladium on carbon (Pd/C) for debenylation
- Procedure:
 - Esterification: Reflux 3,5-dihydroxybenzoic acid in an excess of a low-molecular-weight alcohol with a catalytic amount of concentrated sulfuric acid.

- **Benzylation (Protection):** React the resulting ester with benzyl chloride in the presence of a base to protect the phenolic hydroxyl groups.
- **Grignard Reaction:** Treat the protected ester with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding ketone.
- **Debenzylation (Deprotection):** Remove the benzyl protecting groups via catalytic hydrogenation using Pd/C to yield **3,5-Dihydroxyacetophenone**.

Below is a workflow diagram illustrating the synthesis from 3,5-dihydroxybenzoic acid.

Synthesis of 3,5-Dihydroxyacetophenone

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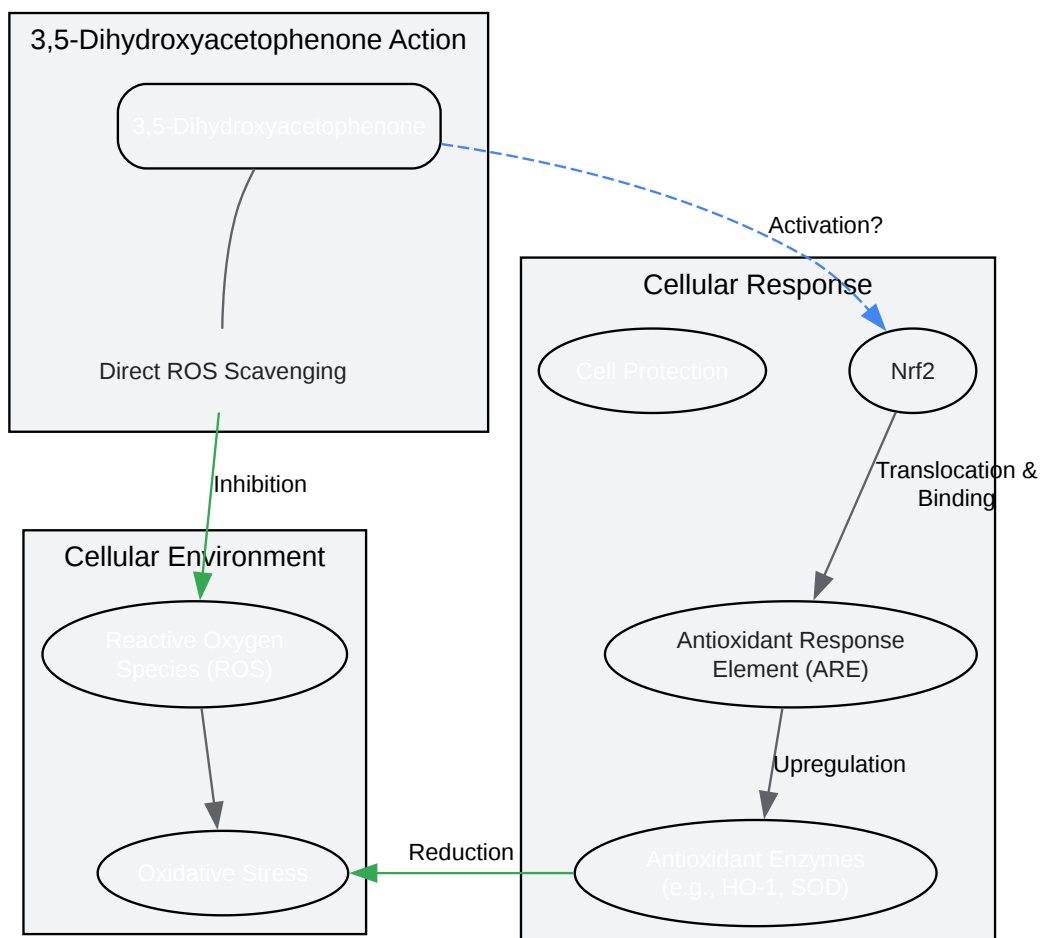
Synthesis from 3,5-Dihydroxybenzoic Acid.

Biological Activities and Signaling Pathways

3,5-Dihydroxyacetophenone has demonstrated several biological activities, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).^[3] While specific signaling pathways for the 3,5-isomer are not extensively detailed in the literature, related dihydroxyacetophenone isomers have been shown to exert their effects through various mechanisms. For instance, 2',5'-dihydroxyacetophenone has been found to inhibit the ERK1/2 and NF-κB signaling pathways, leading to anti-inflammatory effects.^{[12][13]} Furthermore, 3',4'-dihydroxyacetophenone acts as a tyrosinase inhibitor and can modulate the Nrf2/HO-1 pathway to protect against oxidative stress.^{[2][7]}

Given its antioxidant properties, a plausible mechanism of action for **3,5-Dihydroxyacetophenone** involves the modulation of cellular antioxidant defense systems. A simplified representation of a potential antioxidant signaling pathway is depicted below.

Potential Antioxidant Mechanism of 3,5-Dihydroxyacetophenone



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Potential Antioxidant Signaling Pathway.

The antimicrobial activity of dihydroxyacetophenone isomers has been noted, with the efficacy varying based on the position of the hydroxyl groups.[14] Studies on derivatives of dihydroxyacetophenone have also highlighted their potential as antimicrobial and antitumor agents.[4]

Safety and Handling

3,5-Dihydroxyacetophenone is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

3,5-Dihydroxyacetophenone is a valuable chemical intermediate with significant potential for applications in drug discovery and development. Its physical and chemical properties are well-characterized, and various synthetic routes are available. While its biological activities, particularly as an antioxidant, are recognized, further research is needed to fully elucidate the specific signaling pathways it modulates to unlock its full therapeutic potential. This guide provides a solid foundation for researchers and scientists working with this compound.

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